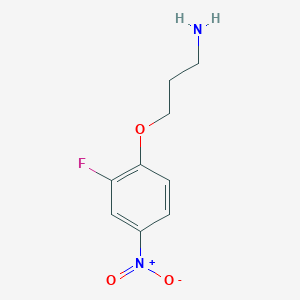

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine

Description

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is a primary amine derivative featuring a fluorinated nitroaromatic ether moiety. Its molecular formula is C₉H₁₁FN₂O₃, with a SMILES notation of C1=CC(=C(C=C1N+[O-])F)OCCCN . The compound consists of a propan-1-amine chain linked via an ether bond to a 2-fluoro-4-nitrophenyl group. The hydrochloride salt form (CID 61038441) has been characterized structurally, with computational predictions for collision cross-sections and spectroscopic data .

Properties

Molecular Formula |

C9H11FN2O3 |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11FN2O3/c10-8-6-7(12(13)14)2-3-9(8)15-5-1-4-11/h2-3,6H,1,4-5,11H2 |

InChI Key |

HGQUZMCWSLNDRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OCCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine typically involves the reaction of 2-fluoro-4-nitrophenol with 3-chloropropan-1-amine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is used in a variety of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance its binding affinity and selectivity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Aromatic Rings

Key Insights :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity and polar interactions, critical for binding to enzyme active sites .

- Bulky substituents (e.g., styryl, CF₃) reduce conformational flexibility but may improve target selectivity .

Amine Functional Group Modifications

Table 2: Impact of Amine Substitution on Bioactivity

Key Insights :

Key Insights :

- High-yield syntheses (>70%) are achievable for cyclic amine derivatives (e.g., azetidine, piperidine) via Paal–Knorr or aminopropylation reactions .

- Aromatic nitration/fluorination steps (required for the target compound) often demand precise conditions to avoid byproducts .

- LogP values correlate with substituent hydrophobicity, influencing bioavailability .

Biological Activity

3-(2-Fluoro-4-nitrophenoxy)propan-1-amine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the molecular formula C10H12ClFNO3 and a molecular weight of approximately 251.66 g/mol. Its structure features a propan-1-amine backbone substituted with a 2-fluoro-4-nitrophenoxy group, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or alter signal transduction pathways, leading to various pharmacological effects. The nitro group is known for its electrophilic character, which can participate in nucleophilic substitution reactions, while the fluorine atom enhances the compound's reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown significant efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Investigations into structurally related compounds have indicated potential for anticancer activity, particularly through mechanisms involving cell cycle modulation and apoptosis induction .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

- Antitubercular Activity : A study on related compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative showed an MIC of 4 μg/mL against both sensitive and rifampin-resistant strains .

- Cytotoxicity Studies : In vitro assessments have indicated that certain derivatives do not exhibit significant cytotoxicity against various tumor cell lines, highlighting their potential as safe therapeutic agents .

- Mechanistic Insights : Research on the mechanism of action has revealed that these compounds can inhibit specific enzymes involved in cancer cell proliferation, providing a basis for their use in cancer therapy .

Comparative Analysis

The following table summarizes key findings from studies on related compounds:

| Compound Name | Biological Activity | MIC (μg/mL) | Cell Line Sensitivity |

|---|---|---|---|

| This compound | Antimicrobial | 4 - 64 | Non-toxic |

| Derivative A | Anticancer | 8 - 32 | Sensitive |

| Derivative B | Antitubercular | 4 | Resistant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.